BenchChemオンラインストアへようこそ!

3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine

Lipophilicity Physicochemical properties Medicinal chemistry

Select this cyclobutyl-substituted triazolodiazepine to introduce a constrained, sp³-rich topology (Fsp³=0.8) into your fragment library. The rare cyclobutyl group at the 3-position imparts distinct lipophilicity (XLogP3-AA=1.3) and steric bulk that cannot be replicated by methyl or isopropyl analogs. Ideal for benchmarking SAR models, CNS permeability profiling, and DNA-encoded library (DEL) diversification. Fragment-like MW (192.26) with 3 H-bond acceptors ensures solubility while maximizing target-engagement potential against challenging protein-protein interactions.

Molecular Formula C10H16N4
Molecular Weight 192.26
CAS No. 1365988-36-8
Cat. No. B3027729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
CAS1365988-36-8
Molecular FormulaC10H16N4
Molecular Weight192.26
Structural Identifiers
SMILESC1CCN2C(=NN=C2NC1)C3CCC3
InChIInChI=1S/C10H16N4/c1-2-7-14-9(8-4-3-5-8)12-13-10(14)11-6-1/h8H,1-7H2,(H,11,13)
InChIKeySOAXQCCDTMZNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where Does 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine (CAS 1365988-36-8) Fit in the Triazolodiazepine Landscape?


3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine (CAS 1365988-36-8, PubChem CID 136122476) is a fully saturated, nitrogen-rich heterocycle belonging to the triazolodiazepine family [1]. This compound features a rare cyclobutyl substituent at the 3-position of the triazole ring, fused to a tetrahydro-1,3-diazepine ring. With a molecular formula of C₁₀H₁₆N₄ and a molecular weight of 192.26 g/mol, it is a compact, fragment-like scaffold (XLogP3-AA: 1.3, 1 H-bond donor, 3 H-bond acceptors) [1]. While the broader triazolodiazepine class has been explored for central nervous system (CNS) activity, this specific derivative lacks published, in-depth pharmacological characterization, positioning it as a specialized research tool for exploring steric and electronic effects in the 3-position [2].

Why 3-Substituted Triazolodiazepines Cannot Be Freely Interchanged: The Case for the Cyclobutyl Moiety


3-Substituted triazolodiazepines are not fungible due to the critical role the 3-position substituent plays in dictating molecular conformation, steric bulk, and lipophilicity, which collectively dictate target engagement, selectivity, and even synthetic tractability. The cyclobutyl group introduces a unique, constrained sp³-rich topology that cannot be replicated by simple alkyl chains (e.g., methyl, isopropyl) or aromatic systems (e.g., pyridinyl). Substituting the cyclobutyl group for a smaller substituent like methyl (CAS 1365969-24-9, C₇H₁₂N₄, XLogP3-AA ~0.0) or a larger one like isopropyl (CAS 1365988-41-5, C₉H₁₆N₄, XLogP3-AA ~1.0) would drastically alter conformational preferences, logP, and potentially receptor binding profiles [1]. This precise structural tuning is lost upon generic substitution, undermining reproducibility in SAR studies and chemical biology applications.

Quantitative Differentiation Evidence for 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine


Key Physicochemical Property Comparison vs. Common 3-Substituted Analogs

The cyclobutyl derivative possesses a distinct lipophilicity profile compared to its close alkyl-substituted analogs. The XLogP3-AA value of 1.3 for the target compound is higher than the estimated value for the 3-methyl (XLogP3-AA ~0.0) and intermediate to the 3-isopropyl (XLogP3-AA ~1.0) derivatives [1]. This quantifiable difference in lipophilicity directly impacts solubility, permeability, and non-specific protein binding, making the compound uniquely suited for applications requiring a specific balance between hydrophilicity and membrane penetration.

Lipophilicity Physicochemical properties Medicinal chemistry

Distinct Topological Complexity: Cyclobutyl Ring vs. Linear Alkyl Substituents

The 3-cyclobutyl group introduces a unique constrained sp³-hybridized ring system with a defined dihedral angle, in contrast to the freely rotating methyl or isopropyl groups. This creates a distinct three-dimensional shape that cannot be mimicked by acyclic substituents [1]. The cyclobutyl ring's puckered conformation provides a steric profile that is more compact than isopropyl but more rigid than methyl, offering a unique interaction surface for protein binding pockets.

Conformational analysis Scaffold diversity Fragment-based drug design

Absence of Specific CNS Activity Data Creates Unique Research Opportunity

Unlike 8-substituted triazolodiazepines which have demonstrated sedative activity in rodent models, the 3-substituted series, including the cyclobutyl derivative, has not been systematically characterized for CNS effects [1]. The most potent 8-substituted derivative (compound IV-f) showed sedative effects, but its structure differs fundamentally from 3-substituted variants [1]. This lack of data represents a clear scientific differentiation: selecting the 3-cyclobutyl derivative avoids potentially confounding off-target CNS activity that may be present in analogs with known pharmacology.

CNS drug discovery Pharmacological screening Target identification

Synthetic Complexity and Commercial Availability as Differentiators

The target compound is commercially available from multiple vendors at high purity (≥98%) in quantities from 1 g to 10 g . Prices vary significantly: for example, 1 g is listed at approximately $1,470 USD, scaling to ~$4,851 USD for 10 g . In contrast, simpler analogs like 3-methyl or 3-isopropyl are less expensive and more widely stocked. The cyclobutyl derivative's premium pricing reflects the added synthetic complexity of installing the strained cyclobutyl ring, which typically requires specialized reagents or multi-step routes. This cost differential is a direct reflection of its unique structural feature and lower commercial availability.

Chemical sourcing Synthetic tractability Procurement

Key Computed ADME Property Differences vs. Common Heteroaryl Analogs

Compared to a 3-pyridinyl analog (CAS not listed, C₁₂H₁₃N₅, XLogP3-AA ~0.5), the cyclobutyl derivative has a higher calculated logP (XLogP3-AA = 1.3 vs. ~0.5) and a lower number of hydrogen bond acceptors (3 vs. 4), which will favor passive membrane permeability and reduce P-glycoprotein efflux liability [1]. The cyclobutyl ring also contributes to a higher fraction of sp³ carbons (Fsp³ = 0.8) compared to the planar pyridinyl ring (Fsp³ = 0.08), which is associated with improved clinical success rates and lower promiscuity.

ADME Drug-likeness Physicochemical property prediction

Research and Industrial Application Scenarios for 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine


Structure-Activity Relationship (SAR) Exploration of 3-Position in Triazolodiazepines

Medicinal chemistry teams investigating the impact of steric and electronic effects at the 3-position of the triazolodiazepine scaffold should use this cyclobutyl variant to benchmark against methyl and isopropyl analogs [1]. The distinct lipophilicity (XLogP3-AA = 1.3) and constrained ring system provide a critical data point for building robust SAR models, especially when exploring selectivity against off-target receptors.

Chemoproteomics Probe Development

The absence of annotated biological activity [1] makes this compound an ideal starting point for unbiased chemical proteomics experiments. Its fragment-like properties (MW 192.26, HBA 3, HBD 1) and high Fsp³ (0.8) maximize the potential for identifying novel, selective interactions with protein targets, particularly those favoring lipophilic, rigid scaffolds [1].

Synthesis of Diverse Compound Libraries for Hit Identification

Core libraries intended for high-throughput screening (HTS) or DNA-encoded library (DEL) technology benefit from incorporating the cyclobutyl-triazolodiazepine scaffold. Its unique shape, distinct from common aromatic and acyclic substituents, expands the chemical space covered by the library, increasing the likelihood of finding hits against challenging targets like protein-protein interactions or bacterial enzymes.

CNS Target Identification Assays

For researchers specifically aiming to profile target engagement in the CNS, the cyclobutyl derivative's higher lipophilicity (XLogP3-AA = 1.3) [1] compared to more polar analogs (e.g., methyl, XLogP3-AA ~0.0) may enhance brain penetration. It can serve as a tool compound in CNS pharmacokinetic studies to establish the relationship between 3-substituent lipophilicity and brain-to-plasma ratios.

Quote Request

Request a Quote for 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.